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molecular formula C12H17NO4S B8321353 2-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylic acid CAS No. 149588-17-0

2-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylic acid

Cat. No. B8321353
M. Wt: 271.33 g/mol
InChI Key: GZYUJNWLGPEGBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05284847

Procedure details

Ethyl 2-bis(t-butoxycarbonyl)amino-4,5-dimethylthiophene3-carboxylate (13.6 g, 34 mmol) was hydrolysed by refluxing in 70 ml of water and 140 ml of methanol with 7.63 g of potassium hydroxide. Addition of 8.1 ml of acetic acid and stirring overnight precipitated 8.27 g (90%) of 2-t-butoxycarbonylamino-4,5-dimethylthiophene-3-carboxylic acid. M.p. 185° C. (dec.). 1H-NMR (DMSO-d6, δ): 1.5 (s, 9H), 2.15 (s, 3H), 2.2 (s, 3H), 10.4 (s, 1H), 13.1 (br.s, 1H).
Name
Ethyl 2-bis(t-butoxycarbonyl)amino-4,5-dimethylthiophene3-carboxylate
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step Two
Quantity
7.63 g
Type
reactant
Reaction Step Three
Quantity
8.1 mL
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8](C(OC(C)(C)C)=O)[C:9]1[S:10][C:11]([CH3:20])=[C:12]([CH3:19])[C:13]=1[C:14]([O:16]CC)=[O:15])=[O:7])([CH3:4])([CH3:3])[CH3:2].CO.[OH-].[K+].C(O)(=O)C>O>[C:1]([O:5][C:6]([NH:8][C:9]1[S:10][C:11]([CH3:20])=[C:12]([CH3:19])[C:13]=1[C:14]([OH:16])=[O:15])=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Ethyl 2-bis(t-butoxycarbonyl)amino-4,5-dimethylthiophene3-carboxylate
Quantity
13.6 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(C=1SC(=C(C1C(=O)OCC)C)C)C(=O)OC(C)(C)C
Step Two
Name
Quantity
140 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
7.63 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
8.1 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated 8.27 g (90%) of 2-t-butoxycarbonylamino-4,5-dimethylthiophene-3-carboxylic acid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(C)(C)OC(=O)NC=1SC(=C(C1C(=O)O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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